
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the reaction of 2-fluoropyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form corresponding alcohols
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is predominantly used in organic synthesis as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in synthesizing complex molecules through the Suzuki-Miyaura coupling method. The reaction yielded high purity products with excellent yields under mild conditions .
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its ability to modify biological activity through fluorination and boron incorporation. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Case Study: Anticancer Agents
A recent investigation into fluorinated pyridine derivatives revealed that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The incorporation of the boronic acid moiety was found to enhance the interaction with biological targets .
Material Science
The compound's boronic ester functionality allows it to be utilized in the development of new materials. These materials can be employed in sensors and drug delivery systems due to their ability to form reversible covalent bonds with diols.
Case Study: Sensor Development
Research published in Advanced Materials highlighted the use of boronic ester-based materials for developing sensors that detect glucose levels. The incorporation of this compound into polymer matrices improved the sensitivity and selectivity of glucose detection.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors and other bioactive molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
These compounds share similar structural features, such as the presence of a boronic ester group and a fluorine atom. their reactivity and applications may vary depending on the position of the functional groups and the nature of the aromatic ring. The unique combination of the pyridine ring, fluorine atom, and boronic ester group in this compound makes it particularly valuable in organic synthesis and medicinal chemistry .
Biological Activity
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 369.27 g/mol. The compound features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety that may influence its reactivity and biological interactions.
Inhibition of Kinases
Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, in a comparative study of various compounds' inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), it was found that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent inhibitors were noted to have specific structural motifs that enhance their binding affinity to the kinase active site .
Table 1: Inhibitory Activity Against GSK-3β
Compound | IC50 (nM) | Remarks |
---|---|---|
Compound A | 8 | Highly potent |
Compound B | 50 | Moderate potency |
Compound C | 1314 | Weak activity |
Cytotoxicity Studies
In vitro cytotoxicity assays using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed varying degrees of cell viability reduction upon treatment with different concentrations of the compound. Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies .
Table 2: Cytotoxicity Results
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound A | 0.1 | 95 |
Compound B | 10 | 80 |
Compound C | 100 | 40 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds demonstrated significant reductions in NO and IL-6 levels at concentrations as low as 1 µM, indicating potential therapeutic benefits in inflammatory conditions .
Table 3: Anti-inflammatory Activity
Compound | NO Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Compound A | 30% at 1 µM | 25% at 1 µM |
Compound B | 50% at 10 µM | 40% at 10 µM |
Case Studies
In one notable study focused on the modulation of immune responses, the compound was evaluated for its ability to enhance T-cell activation in the presence of PD-L1 blockade. The results indicated that it could significantly rescue mouse splenocytes from apoptosis induced by PD-L1 interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, aryl halides (e.g., bromopyridines) react with pinacol boronic esters under inert conditions. Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability and reactivity .
- Solvent and base : Use toluene/ethanol mixtures with Na₂CO₃ or K₂CO₃ to maintain pH and solubility.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) under nitrogen to prevent boronate hydrolysis .
Q. How should researchers approach the purification and characterization of this compound, given its air and moisture sensitivity?
- Methodological Answer :
- Purification : Use Schlenk techniques or gloveboxes for air-free column chromatography. Avoid protic solvents; prioritize anhydrous dichloromethane or hexane/ethyl acetate mixtures.
- Characterization :
- NMR : Confirm boronate presence via ¹¹B NMR (δ ~30 ppm) and ¹⁹F NMR for fluorine substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 252.11 g/mol) .
- FT-IR : Look for B-O stretches (~1350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound, and how can software like SHELX or OLEX2 enhance analysis?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of anhydrous solvents (e.g., hexane/CH₂Cl₂).
- Software :
- SHELXL : Refine structures using least-squares methods; handle twinning or disorder via TWIN/BASF commands .
- OLEX2 : Integrate SCXRD data for real-space refinement and electron density mapping. Use its GUI for visualizing hydrogen bonding or π-stacking interactions .
- Example: A related pyridine-boronate structure was resolved with R-factor < 0.05 using SHELXL .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) during structural validation?
- Methodological Answer :
- Dynamic NMR (DNMR) : Investigate rotational barriers in the dioxaborolane ring if splitting anomalies arise.
- Computational validation :
- DFT calculations (B3LYP/6-311+G(2d,p)) : Simulate NMR chemical shifts and compare with experimental data.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain crystallographic packing .
- Contingency : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for functionalizing this compound in cross-coupling reactions, and how do electronic effects (e.g., fluorine substitution) influence reactivity?
- Methodological Answer :
- Functionalization :
- Suzuki coupling : React with aryl halides (e.g., 4-bromotoluene) to form biaryl systems. The fluorine substituent directs coupling to the para position .
- Buchwald-Hartwig amination : Use Pd/Xantphos catalysts to introduce amines at the pyridine ring.
- Electronic effects :
- Fluorine’s electron-withdrawing nature enhances boronate electrophilicity, accelerating transmetallation in Pd-catalyzed reactions .
- Steric effects from the tetramethyl dioxaborolane group may reduce side reactions in crowded systems.
Properties
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDFLHPACNEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260152-43-9 | |
Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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